3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC17656616
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO3S |
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Molecular Weight | 193.27 g/mol |
IUPAC Name | 3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |
Standard InChI | InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
Standard InChI Key | NVYNZDCJAPJVIG-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C1(CCS(=O)(=O)C1)O |
Introduction
Structural Features and Nomenclature
The compound’s IUPAC name, 3-(1-aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, delineates its core structure:
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Tetrahydrothiophene backbone: A saturated five-membered ring containing one sulfur atom.
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1,1-Dioxide functionality: The sulfur atom is oxidized to a sulfone group, enhancing the molecule’s polarity and stability .
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3-Hydroxy substituent: A hydroxyl group at the 3-position introduces hydrogen-bonding capability.
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1-Aminopropan-2-yl side chain: A branched alkylamine group at the same carbon as the hydroxyl, contributing to chiral centers and potential biological activity .
Table 1: Key Structural Descriptors
Property | Value/Description |
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Molecular formula | C₆H₁₃NO₃S |
Molecular weight | 191.24 g/mol |
Sulfone group | S=O bonds at positions 1 and 1 |
Stereochemistry | Chiral centers at C3 (hydroxyl and substituent) |
Synthesis and Reaction Pathways
While no explicit synthesis route for this compound is documented, analogous tetrahydrothiophene sulfones and amines suggest feasible methodologies:
Oxidation of Tetrahydrothiophene Precursors
Tetrahydrothiophene derivatives are often oxidized to sulfones using hydrogen peroxide or ozone . For example, Tetrahydrothiophene-1,1-dioxide (CAS 126-33-0) is synthesized via H₂O₂-mediated oxidation . Applying this to a hydroxyl- and amine-substituted precursor could yield the target molecule.
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Ring oxidation | H₂O₂, acetic acid, 50°C | 3-hydroxytetrahydrothiophene 1,1-dioxide |
2 | Nitroalkylation | 2-nitropropene, K₂CO₃, DMF | 3-(2-nitropropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide |
3 | Reduction of nitro group | H₂, Pd/C, ethanol | Target compound |
Physicochemical Properties
Data extrapolated from related compounds (e.g., Tetrahydrothiophene-1,1-dioxide, CAS 126-33-0 ) suggest:
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Solubility: High solubility in polar solvents (water, DMSO) due to sulfone and hydroxyl groups.
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Melting point: Estimated 120–140°C (similar to C₄H₈O₂S derivatives ).
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Stability: Sulfone groups resist further oxidation, enhancing thermal stability.
Spectroscopic Characteristics
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IR: Strong S=O stretches near 1150 cm⁻¹ and 1300 cm⁻¹; O-H stretch ~3300 cm⁻¹.
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NMR:
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¹H: δ 3.5–4.0 ppm (S-O adjacent CH₂), δ 1.2–1.5 ppm (aminopropyl CH₃).
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¹³C: δ 55 ppm (C-SO₂), δ 70 ppm (C-OH).
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